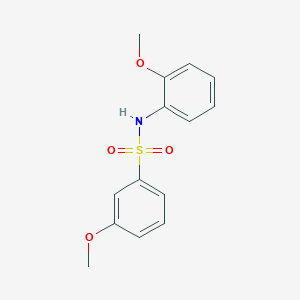

3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

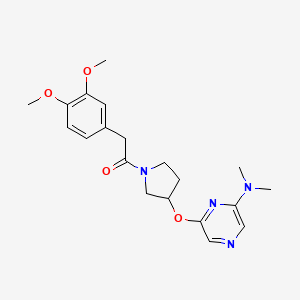

The compound “3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide” is a molecular dimer . It is part of the class of compounds known as sulfonamides. The solid angle of the molecular contact surface composed by common faces of molecular Voronoi polyhedra corresponds to 25.94% of the total solid angle of all faces of the molecular Voronoi polyhedron of each molecule .

Molecular Structure Analysis

The molecular structure of “this compound” is complex and requires rigorous algorithms for simplification . The universality of these algorithms is illustrated by many examples from different classes of chemical compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Processes : 3-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is synthesized through a series of reactions involving benzene sulfonyl chloride and O-anisidine, followed by treatment with alkyl halides or acyl halide in the presence of sodium hydride. This process yields various N-substituted sulfonamides, characterized using IR, EIMS, and 1H-NMR spectroscopy (Rehman et al., 2011).

Structural Studies : Studies on the crystal structure of compounds related to this compound have been conducted, revealing insights into their molecular geometry and intermolecular interactions. This includes detailed analyses using single-crystal X-ray diffraction methods (Siddiqui et al., 2010).

Biological Screening and Pharmacological Effects

Enzyme Inhibition Potential : Various derivatives of this compound have been screened against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Some derivatives have shown promising inhibitory potential, particularly against lipoxygenase (Rehman et al., 2011).

Antimicrobial and Antioxidant Activities : N-substituted derivatives have been assayed for their antioxidant activities and screened for biological activities against various enzymes. Some compounds showed prominent activity against acetylcholinesterase (Fatima et al., 2013).

Cytotoxicity and Carbonic Anhydrase Inhibition : Studies have evaluated the cytotoxic activities of derivatives on tumor and non-tumor cell lines, along with their inhibitory effects on carbonic anhydrase isoenzymes. This has implications in understanding their potential as therapeutic agents (Kucukoglu et al., 2016).

Anticancer Activity : Certain sulfonamide derivatives, including those related to this compound, have been identified as potent cell cycle inhibitors with applications in cancer treatment. These compounds have been evaluated in clinical trials for their antitumor properties (Owa et al., 2002).

Eigenschaften

IUPAC Name |

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-11-6-5-7-12(10-11)20(16,17)15-13-8-3-4-9-14(13)19-2/h3-10,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZCUADZNSGZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2783016.png)

![3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2783022.png)

![2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2783024.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2783025.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2783026.png)

![N-[2-(difluoromethoxy)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2783031.png)